molecular formula C11H10N2O2 B6298602 Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate CAS No. 2096442-74-7

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B6298602
CAS No.: 2096442-74-7
M. Wt: 202.21 g/mol
InChI Key: UDFARPBZMMSYLG-UHFFFAOYSA-N
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Description

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂. It is a heterocyclic building block used in various chemical syntheses and research applications. This compound is characterized by a cyclopropane ring attached to a pyridine ring with a cyano group at the 5-position and a methyl ester group at the 1-position of the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a cyano group at the 5-position can be synthesized using various methods, including the reaction of suitable precursors under specific conditions.

    Cyclopropanation: The cyclopropane ring is introduced through cyclopropanation reactions, which can be achieved using reagents like diazomethane or other cyclopropanation agents.

    Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often use continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to other functional groups like amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or cyclopropane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its reactivity and binding properties. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylate
  • Methyl 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate
  • Methyl 1-(5-fluoropyridin-2-yl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in scientific research.

Properties

IUPAC Name

methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)11(4-5-11)9-3-2-8(6-12)7-13-9/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFARPBZMMSYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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